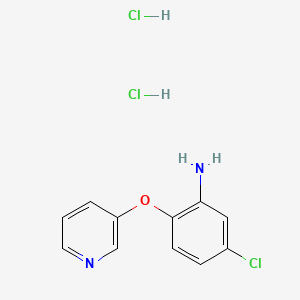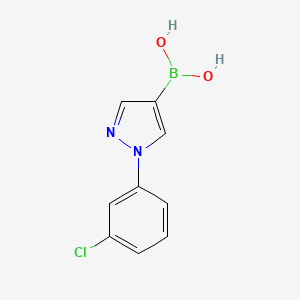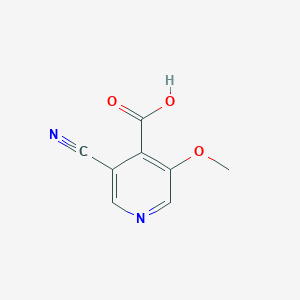
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate” is a chemical compound with the IUPAC name “methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate”. It has a molecular weight of 313.17 .
Synthesis Analysis
The synthesis of this compound and similar compounds has been described in several studies . The yield of the synthesis process is typically around 60%, with a melting point of 200–202 °C . The compound is characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate” can be represented by the InChI code "1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14)" . This indicates the presence of a bromophenyl group attached to a thiazole ring, which is further connected to a carboxylate group.The compound has a molecular weight of 313.17 . The compound is characterized by FTIR and NMR (1H and 13C) .
Aplicaciones Científicas De Investigación
- Antimicrobial Evaluation
- Field : Medicinal Chemistry
- Application : This compound has been used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
- Method : The compound was synthesized and characterized by FTIR and NMR. Its antibacterial potential against multi-drug resistant clinical isolates was evaluated and minimum inhibitory concentration (MIC) values were determined .
- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
- Antifungal Evaluation
- Field : Medicinal Chemistry
- Application : This compound has been used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
- Method : The compound was synthesized and characterized by FTIR and NMR. Its antifungal potential was evaluated .
- Results : Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm. Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm .
- Anti-inflammatory & Analgesic Agents
- Field : Medicinal Chemistry
- Application : This compound has been used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
- Method : The compound was synthesized and characterized by FTIR and NMR. Its anti-inflammatory and analgesic potential was evaluated .
- Results : Among the tested compounds, one showed significant analgesic and anti-inflammatory activities .
Safety And Hazards
While specific safety and hazard information for “Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate” is not available, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for the research and development of “Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate” and similar compounds could involve further exploration of their therapeutic roles. These compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase . Further studies could also explore the synthesis of diverse range of heterocyclic analogues from 2-aminothiazoles .
Propiedades
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPBFWGNXNBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674636 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate | |
CAS RN |
1065074-63-6 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorofuro[3,2-b]pyridine](/img/structure/B1421118.png)
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)











![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)